1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea

TRPV1 antagonist VR1 binding affinity tetrahydroquinoline urea

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea (CAS 1203286-27-4, MF C21H23N3O2, MW 349.4) is a synthetic tetrahydroquinolinylurea derivative characterized by a cyclopropanecarbonyl group at the tetrahydroquinoline N‑1 position, a urea bridge at C‑6, and a para‑tolyl terminal aryl substituent. The compound belongs to a class of vanilloid receptor 1 (VR1/TRPV1) antagonists patented by Bayer Schering Pharma AG for the treatment of urological disorders (overactive bladder, urinary incontinence), chronic pain, neuropathic pain, and inflammatory conditions.

Molecular Formula C21H23N3O2
Molecular Weight 349.434
CAS No. 1203286-27-4
Cat. No. B2395936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea
CAS1203286-27-4
Molecular FormulaC21H23N3O2
Molecular Weight349.434
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4
InChIInChI=1S/C21H23N3O2/c1-14-4-8-17(9-5-14)22-21(26)23-18-10-11-19-16(13-18)3-2-12-24(19)20(25)15-6-7-15/h4-5,8-11,13,15H,2-3,6-7,12H2,1H3,(H2,22,23,26)
InChIKeyGQERDOBMSPZSRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea (CAS 1203286-27-4): Baseline Chemical Profile for Procurement Decisions


1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea (CAS 1203286-27-4, MF C21H23N3O2, MW 349.4) is a synthetic tetrahydroquinolinylurea derivative characterized by a cyclopropanecarbonyl group at the tetrahydroquinoline N‑1 position, a urea bridge at C‑6, and a para‑tolyl terminal aryl substituent . The compound belongs to a class of vanilloid receptor 1 (VR1/TRPV1) antagonists patented by Bayer Schering Pharma AG for the treatment of urological disorders (overactive bladder, urinary incontinence), chronic pain, neuropathic pain, and inflammatory conditions [1]. Within the broader tetrahydroquinolinylurea chemotype, differentiation arises from the specific combination of the cyclopropanecarbonyl N‑acyl cap and the p‑tolyl urea terminus—a pairing that determines VR1 binding affinity, selectivity, and downstream pharmacokinetic behavior relative to closely related analogues [2].

Why Tetrahydroquinolinylurea VR1 Antagonists Cannot Be Freely Substituted: The Case of 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea


Within the tetrahydroquinolinylurea VR1 antagonist series, simple aryl‑urea substitution (e.g., exchanging p‑tolyl for m‑tolyl, benzyl, or halogenated phenyl) produces dramatic shifts in TRPV1 potency [1]. Published structure–activity relationship (SAR) data on the chroman/tetrahydroquinoline urea scaffold demonstrate that the position and electronic character of the terminal aryl substituent govern both in vitro IC₅₀ and functional antagonist activity [1]. Consequently, substituting 1-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea with a closely related analogue (e.g., the m‑tolyl isomer CAS 1203086-51-4 or the benzyl analogue CAS 1203182-88-0) without experimental confirmation carries a high risk of potency loss, altered selectivity, or undesired pharmacokinetic changes. Below, we present the strongest available quantitative evidence—acknowledging where direct head‑to‑head data for the exact compound remain limited—to guide evidence‑based procurement.

Quantitative Differentiation Evidence for 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea vs. Closest Analogs


TRPV1 Binding Affinity: Class‑Level Potency Comparison of Aryl‑Urea Tetrahydroquinolines

The tetrahydroquinoline urea scaffold to which 1-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea belongs has produced TRPV1 antagonists with IC₅₀ values in the low nanomolar range in [³H]-RTX radioligand binding assays on human VR1‑expressing HEK293 membranes [1]. The p‑tolyl substitution pattern is known to confer favorable steric and electronic complementarity within the TRPV1 vanilloid binding pocket relative to bulkier or more polar aryl termini, but a direct, side‑by‑side IC₅₀ comparison between the p‑tolyl compound and its nearest analogues has not been published in the open literature. The class‑level inference drawn from the SAR trends in the Schmidt et al. (2011) paper indicates that the p‑tolyl derivative occupies a potency band distinguishable from both the m‑tolyl and benzyl congeners, yet the precise magnitude of the difference remains unquantified in public sources [1].

TRPV1 antagonist VR1 binding affinity tetrahydroquinoline urea

Patent‑Documented Therapeutic Indication Profile vs. Generic VR1 Antagonists

The tetrahydroquinolinylurea patent family (US7683076B2, WO2005044802) explicitly claims the generic structure encompassing 1-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea for the prophylaxis and treatment of diseases associated with VR1 activity, including detrusor overactivity, urinary incontinence, neurogenic detrusor overactivity, benign prostatic hyperplasia, chronic pain, neuropathic pain, postoperative pain, rheumatoid arthritic pain, neuralgia, stroke, and inflammatory disorders such as asthma and COPD [1]. This specific, enumerated indication profile contrasts with generic VR1 antagonists that have not been vetted through the same patent prosecution process, providing a documented, defensible therapeutic rationale for selecting the tetrahydroquinolinylurea chemotype over uncharacterized VR1 ligands [1].

VR1 antagonist indication overactive bladder neuropathic pain

Structural Determinants of TRPV1 Antagonist Potency: N‑Acyl Group Comparison

The cyclopropanecarbonyl moiety at the N‑1 position of the tetrahydroquinoline core is a distinguishing structural feature relevant to VR1 activity. Published SAR studies on tetrahydroquinoline ureas demonstrate that N‑acyl substituents modulate both TRPV1 potency and physicochemical properties [1]. The cyclopropanecarbonyl group introduces conformational constraint and a defined steric footprint that differentiates the compound from analogues bearing alternative N‑acyl caps (e.g., acetyl, isobutyryl, or sulfonyl derivatives). While a direct IC₅₀ comparison of cyclopropanecarbonyl vs. other N‑acyl tetrahydroquinoline ureas is not publicly available, the cyclopropane ring is known to impart metabolic stability advantages and enhanced target engagement in related chemotypes [1]. In the absence of explicit comparative data, this evidence remains at the class‑level inference tier.

cyclopropanecarbonyl SAR TRPV1 antagonist

Regioisomeric Differentiation: p‑Tolyl vs. m‑Tolyl Urea Substituent

The p‑tolyl isomer (CAS 1203286-27-4) and its m‑tolyl regioisomer (CAS 1203086-51-4) share the same molecular formula (C21H23N3O2, MW 349.4) but differ in the substitution position of the methyl group on the terminal phenyl ring . In TRPV1 antagonist SAR, such positional isomerism frequently translates into measurable differences in binding affinity, as the methyl group orientation alters van der Waals contacts and hydrogen‑bonding geometries within the vanilloid binding pocket [1]. No public study has directly compared the IC₅₀ values of these two regioisomers; however, the class‑level SAR principle that meta‑ vs. para‑substitution yields non‑equivalent TRPV1 interactions is well established [1]. Procurement of the incorrect regioisomer would introduce an uncharacterized potency variable into any experimental system.

regioisomer p-tolyl m-tolyl TRPV1 SAR

Highest‑Confidence Application Scenarios for 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea Based on Available Evidence


TRPV1 Antagonist Tool Compound for Urological and Pain Pharmacology Research

The compound is most appropriately deployed as a reference VR1 antagonist in in vitro binding and functional assays targeting TRPV1, particularly in the context of detrusor overactivity, urinary incontinence, or neuropathic pain models, as explicitly enumerated in the Bayer Schering Pharma patent estate [1]. Its tetrahydroquinolinylurea scaffold has demonstrated class‑level low‑nanomolar TRPV1 binding affinity [2], positioning it as a viable alternative to less well‑characterized VR1 ligands.

Structure–Activity Relationship (SAR) Studies of Aryl‑Urea TRPV1 Modulators

The p‑tolyl terminal aryl group provides a defined, synthetically tractable handle for comparative SAR exploration against regioisomers (e.g., m‑tolyl, CAS 1203086-51-4) and against analogues with halogenated, alkoxylated, or heterocyclic aryl termini. Procurement of the p‑tolyl compound enables head‑to‑head biochemical comparison with these analogues to map the steric and electronic determinants of TRPV1 binding [2].

Cyclopropane‑Containing Probe for Metabolic Stability Investigations

Because the cyclopropanecarbonyl N‑acyl substituent is a recognized metabolic stability motif in medicinal chemistry [1], the compound can serve as a probe for comparing oxidative metabolism rates and CYP‑mediated clearance pathways versus analogues bearing acetyl, isobutyryl, or sulfonyl N‑caps. Such studies are critical for hit‑to‑lead progression in VR1‑targeted programs [2].

Patent‑Protected IP Framework for Commercial VR1 Antagonist Development

For industrial R&D groups pursuing proprietary VR1 antagonist programs, sourcing the compound within the US7683076B2 patent estate provides a clear IP landscape reference point, enabling freedom‑to‑operate assessments and the design of novel, differentiated chemotypes that circumvent existing composition‑of‑matter claims [1].

Quote Request

Request a Quote for 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.